tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a piperazine ring and a tert-butyl carbamate group. This compound is often used as an intermediate in the synthesis of various organic compounds and has applications in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate typically involves the reaction of N-Boc piperazine with appropriate reagents. One common method involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile. The reaction mixture is stirred and cooled to 0°C before the addition of ethyl bromoacetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds, including amides, sulfonamides, and Mannich bases .
Biology: In biological research, this compound is studied for its potential biological activities. It has shown moderate antibacterial and antifungal activities against several microorganisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing piperazine rings are known for their diverse biological activities, including anticancer, antiparasitic, and antihistamine properties .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable intermediate in drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate is unique due to its specific structure, which includes a piperazine ring and a tert-butyl carbamate group. This structure imparts specific physicochemical properties and biological activities that may differ from other similar compounds. For example, the presence of the oxo group in the compound can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
1308650-47-6 |
---|---|
Molecular Formula |
C13H25N3O3 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-4-piperazin-1-ylbutyl)carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-6-4-5-11(17)16-9-7-14-8-10-16/h14H,4-10H2,1-3H3,(H,15,18) |
InChI Key |
RDRJEKGXODGJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.